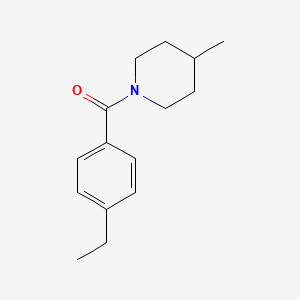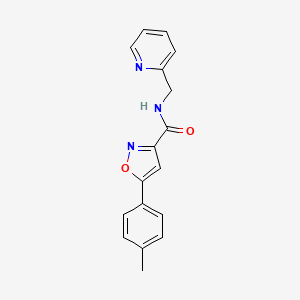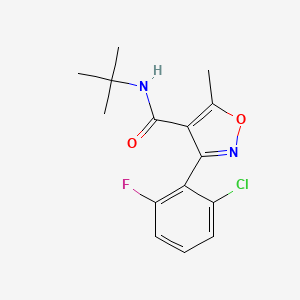![molecular formula C11H19N3 B4961511 1-[(4-methyl-1H-imidazol-5-yl)methyl]azepane](/img/structure/B4961511.png)
1-[(4-methyl-1H-imidazol-5-yl)methyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methyl-1H-imidazol-5-yl)methyl]azepane, also known as MIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MIA is a heterocyclic organic compound with a molecular formula of C12H20N4.
作用機序
The mechanism of action of 1-[(4-methyl-1H-imidazol-5-yl)methyl]azepane is not fully understood. However, studies have shown that this compound interacts with various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. This compound has also been shown to interact with the dopamine transporter, a protein involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antibacterial and antifungal properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death.
In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-inflammatory effects and can reduce the severity of inflammation in animal models of arthritis and colitis.
実験室実験の利点と制限
1-[(4-methyl-1H-imidazol-5-yl)methyl]azepane has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yield with optimized reaction conditions. This compound is also stable under normal laboratory conditions and can be stored for extended periods.
However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and its properties and applications are not fully understood. This compound is also expensive compared to other organic compounds, which can limit its use in large-scale experiments.
将来の方向性
For the research and development of 1-[(4-methyl-1H-imidazol-5-yl)methyl]azepane include the synthesis of this compound derivatives, investigation of this compound-based MOFs, and the development of this compound-based chiral catalysts.
合成法
The synthesis of 1-[(4-methyl-1H-imidazol-5-yl)methyl]azepane involves a multi-step process that starts with the reaction of 4-methyl-1H-imidazole with epichlorohydrin to form 1-(chloromethyl)-4-methylimidazole. The intermediate product is then reacted with 1,6-diaminohexane to form this compound. The yield of this compound can be improved by optimizing reaction conditions such as temperature, pH, and solvent.
科学的研究の応用
1-[(4-methyl-1H-imidazol-5-yl)methyl]azepane has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its antibacterial and antifungal properties.
In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. MOFs have potential applications in gas storage, separation, and catalysis.
In catalysis, this compound has been used as a ligand in the synthesis of chiral catalysts for asymmetric synthesis. This compound-based chiral catalysts have been used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
特性
IUPAC Name |
1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-10-11(13-9-12-10)8-14-6-4-2-3-5-7-14/h9H,2-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNIPTGMPPZDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-acetylphenyl)acetamide](/img/structure/B4961429.png)
![1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4961430.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]benzamide](/img/structure/B4961449.png)


![5-[4-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4961464.png)
![2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4961469.png)
![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B4961475.png)
![2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4961480.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4961487.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4961489.png)


![4-(2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4961508.png)